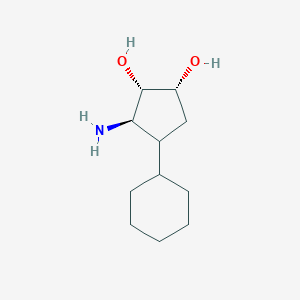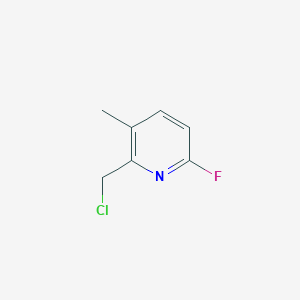![molecular formula C16H18FNO2 B14860092 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B14860092.png)
2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 5-fluoro-2-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol is widely used in scientific research, including:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-ethoxy-6-[[(2-fluoro-4-methylphenyl)amino]methyl]-: Similar structure but different substitution pattern.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar core structure with different functional groups.
Uniqueness
2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .
Properties
Molecular Formula |
C16H18FNO2 |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-ethoxy-6-[(5-fluoro-2-methylanilino)methyl]phenol |
InChI |
InChI=1S/C16H18FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-9,18-19H,3,10H2,1-2H3 |
InChI Key |
ZGIXVGDRZZGWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine](/img/structure/B14860020.png)

![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B14860049.png)
![4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B14860057.png)






